molecular formula C10H12ClN5OS B12737178 Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide CAS No. 102410-20-8

Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Cat. No.: B12737178
CAS No.: 102410-20-8
M. Wt: 285.75 g/mol
InChI Key: BPQPFSSGIFMVBP-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a glycine derivative and a chlorinated imidazo-thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of N,N-dimethylglycine with 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorinated imidazo-thiazole moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated imidazo-thiazole rings.

    Substitution: Various substituted imidazo-thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo-thiazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide stands out due to its unique combination of a glycine derivative and a chlorinated imidazo-thiazole moiety

Properties

CAS No.

102410-20-8

Molecular Formula

C10H12ClN5OS

Molecular Weight

285.75 g/mol

IUPAC Name

N-[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H12ClN5OS/c1-15(2)6-8(17)14-12-5-7-9(11)13-10-16(7)3-4-18-10/h3-5H,6H2,1-2H3,(H,14,17)/b12-5+

InChI Key

BPQPFSSGIFMVBP-LFYBBSHMSA-N

Isomeric SMILES

CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)Cl

Canonical SMILES

CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.